6-chloro-8-methyl-1H-purine

Nucleoside conformation Circular dichroism Syn-anti equilibrium

6-Chloro-8-methyl-1H-purine is the preferred intermediate for nucleoside therapeutics requiring syn-conformational constraint. The C-8 methyl restricts glycosidic bond rotation, favoring syn-conformation critical for nucleic acid recognition and enzyme binding. Unlike 6-chloro-9-methylpurine, the free N-9 position enables glycosylation/alkylation for nucleoside synthesis. C-6 chlorine supports SNAr diversification for parallel library generation. Boiling point 261.2°C tolerates reactions at 150–200°C without evaporative loss. Ideal for kinase inhibitors, adenosine receptor modulators, and antiviral nucleoside programs.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B7791666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-methyl-1H-purine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=NC2=C(NC=NC2=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
InChIKeyMZYQXIIORWCBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-methyl-1H-purine: Procurement-Grade Purine Scaffold for Nucleoside Synthesis and Medicinal Chemistry


6-Chloro-8-methyl-1H-purine (CAS 92001-52-0, also designated as 6-chloro-8-methyl-9H-purine) is a halogenated purine derivative with the molecular formula C₆H₅ClN₄ and molecular weight 168.58 g/mol [1]. The compound belongs to the purine family of fused bicyclic heteroaromatics, structurally distinguished by a chlorine atom at the C-6 position and a methyl group at the C-8 position on the purine ring system [2]. This substitution pattern renders it a versatile electrophilic building block for nucleophilic aromatic substitution reactions, particularly for the synthesis of C-6 modified purine nucleosides and nucleotides [3]. Commercially available at ≥95% purity , this compound serves as a strategic intermediate in medicinal chemistry programs targeting antiviral, anticancer, and kinase-modulating agents.

Why 6-Chloro-8-methyl-1H-purine Cannot Be Replaced by 6-Chloropurine or 9-Alkyl Analogs in Synthesis Workflows


Generic substitution with unsubstituted 6-chloropurine or alternative 9-alkylated purines introduces significant differences in both synthetic utility and downstream product identity. The 8-methyl substituent in 6-chloro-8-methyl-1H-purine confers distinct stereoelectronic properties that influence nucleoside conformation [1], directly impacting the biological activity of derived nucleoside analogs. Furthermore, the regiochemistry of the methyl group—specifically at the C-8 position rather than N-9—preserves the N-9 position for subsequent glycosylation or alkylation reactions essential for nucleoside analog synthesis [2]. Substituting with 6-chloro-9-methylpurine permanently occupies the N-9 position, thereby precluding the preparation of 9-substituted nucleosides and rendering the analog unsuitable for the same synthetic pathway [3]. These structural distinctions are not interchangeable in medicinal chemistry workflows where defined substitution patterns govern target engagement, metabolic stability, and synthetic accessibility.

Quantitative Differentiation Evidence: 6-Chloro-8-methyl-1H-purine vs. Closest Structural Analogs


8-Methyl Substitution Enables Syn-Conformation Bias in Derived Nucleosides vs. Unsubstituted 6-Chloropurine

Nucleosides derived from 6-chloro-8-methyl-1H-purine exhibit a syn-type conformational preference, as demonstrated by circular dichroism (CD) and nuclear magnetic resonance (NMR) analysis of 8-methyladenosine, the product obtained after C-6 amination and deprotection [1]. In contrast, adenosine analogs derived from unsubstituted 6-chloropurine preferentially adopt the anti-conformation. This conformational difference arises from steric hindrance between the 8-methyl group and the sugar moiety, which restricts rotation around the glycosidic bond [1].

Nucleoside conformation Circular dichroism Syn-anti equilibrium

Preserved N-9 Position for Nucleoside Synthesis vs. Irreversibly Blocked N-9 in 6-Chloro-9-methylpurine

6-Chloro-8-methyl-1H-purine retains an unsubstituted N-9 position, enabling subsequent glycosylation or alkylation at this site—an essential step for nucleoside analog preparation [1]. In contrast, 6-chloro-9-methylpurine has its N-9 position permanently occupied by a methyl group, rendering it incapable of undergoing N-9 glycosylation [2]. This structural distinction is absolute: the 9-methyl analog cannot serve as a precursor for 9-substituted nucleosides, whereas the 8-methyl analog can.

Nucleoside synthesis Regioselective alkylation Glycosylation

Higher Boiling Point vs. Unsubstituted 6-Chloropurine: Implications for Reaction Condition Tolerance

6-Chloro-8-methyl-1H-purine exhibits a boiling point of 261.2 °C at 760 mmHg , significantly elevated compared to unsubstituted 6-chloropurine (predicted boiling point approximately 233-240 °C) [1]. This ~20-30 °C increase in boiling point is consistent with the added molecular mass and enhanced van der Waals interactions conferred by the 8-methyl substituent.

Thermal stability Boiling point Reaction optimization

Validated Synthetic Utility: 46% Yield in 8-Methyladenosine Pathway Using 6-Chloro-8-methylpurine Intermediate

In a documented synthetic route to 8-methyladenosine, the 6-chloro-8-methylpurine derivative (compound V) was prepared via chlorination of an acetylated 8-methyl precursor using SOCl₂/DMF, and subsequently treated with liquid ammonia to afford 8-methyladenosine after deprotection [1]. The overall pathway, which critically depends on the 8-methyl-6-chloro substitution pattern, proceeds from the 2-methylthioinosine starting material through the key 8-methyl intermediate (compound II, obtained in 46% yield) [1].

Synthetic yield Nucleoside preparation Chlorination

One-Pot Synthesis Compatibility with 6-Chloro-8-methylpurine Scaffold (Up to 96% Yield for Related Substrates)

A one-pot build-up procedure reported by Dejmek et al. (2012) enables the synthesis of 6-chloro- and 2-amino-6-chloropurines bearing various N-9 substituents with yields up to 96% depending on the starting amine [1]. The methodology is compatible with subsequent nucleophilic displacement of the C-6 chlorine atom, making 6-chloro-8-methyl-1H-purine a suitable substrate for tandem functionalization workflows. This contrasts with more complex multi-step purine syntheses that lack the C-6 chlorine handle for further diversification.

One-pot synthesis Purine functionalization Synthetic efficiency

Recommended Application Scenarios for 6-Chloro-8-methyl-1H-purine Based on Quantitative Differentiation Evidence


Synthesis of 8-Methyl-Substituted Nucleoside Analogs Requiring Syn-Conformational Bias

Research groups synthesizing nucleoside therapeutics where syn-conformation is desirable should prioritize 6-chloro-8-methyl-1H-purine over unsubstituted 6-chloropurine. The 8-methyl group sterically restricts glycosidic bond rotation, favoring the syn-conformation in derived nucleosides [1]. This conformational constraint can be exploited to engineer nucleic acid recognition specificity or enzyme binding selectivity. The validated synthetic route through this intermediate to 8-methyladenosine [1] provides a literature precedent for reaction conditions and expected yields.

Medicinal Chemistry Programs Requiring C-6 Electrophilic Handle with N-9 Accessibility

Drug discovery programs developing purine-based kinase inhibitors, adenosine receptor modulators, or antiviral nucleosides should procure 6-chloro-8-methyl-1H-purine rather than 6-chloro-9-methylpurine when N-9 functionalization is required. The unsubstituted N-9 position permits glycosylation or alkylation [2], while the C-6 chlorine provides a leaving group for SNAr diversification with amines, thiols, or alkoxides. The one-pot synthesis compatibility [2] enables efficient library generation for SAR exploration.

High-Temperature Reaction Screening and Reflux-Intensive Synthetic Protocols

When reaction conditions require prolonged reflux or elevated temperatures (e.g., 150-200 °C), 6-chloro-8-methyl-1H-purine offers a boiling point of 261.2 °C , providing a wider safety margin against evaporative loss compared to lower-boiling purine analogs. This property is particularly valuable in solvent-intensive workflows (e.g., DMF, DMSO) where reaction temperatures approach the boiling points of less substituted purine derivatives, reducing the need for sealed-tube or pressure vessel apparatus.

Tandem Functionalization Workflows Combining N-9 Alkylation and C-6 Amination

This scaffold is optimally deployed in synthetic sequences that sequentially exploit the N-9 position for alkylation/glycosylation followed by C-6 nucleophilic displacement. The methodology reported by Dejmek et al. [2] demonstrates that 6-chloropurine derivatives can be efficiently prepared and subsequently diversified at C-6 using various nucleophiles. Researchers performing library synthesis where both N-9 and C-6 substituents are varied should select this compound as the common intermediate, enabling parallel diversification from a single scaffold.

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